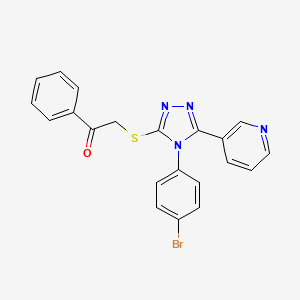![molecular formula C18H14Br3N5OS B12012021 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide CAS No. 618880-30-1](/img/structure/B12012021.png)
2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with the following structural formula:
C20H21N5OS
It features an intriguing combination of functional groups, including an allyl group, a pyridine ring, a triazole ring, and a sulfanyl (thiol) group. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, followed by cyclization. The specific steps and reagents used may vary, but the overall process aims to assemble the desired structure.
Reaction Conditions:: The reaction conditions typically involve organic solvents, catalysts, and controlled temperatures. For example, a palladium-catalyzed cross-coupling reaction between an allyl halide and a pyridine derivative could be employed.
Industrial Production:: While industrial-scale production methods are proprietary, laboratories often synthesize this compound on a smaller scale for research purposes.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The sulfanyl group can undergo oxidation to form a sulfoxide or a sulfone.
Substitution: The tribromophenyl moiety is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the triazole ring may yield a dihydrotriazole.
Allyl halides: Used in the allylation step.
Pyridine derivatives: Serve as precursors.
Bromine: For tribromination.
Major Products:: The major products depend on the specific reaction conditions. Potential products include regioisomers, stereoisomers, and different oxidation states of the sulfur atom.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Catalysis: Investigated as ligands for transition metal complexes.
Organic Synthesis: Building block for more complex molecules.
Antimicrobial Properties: Studied for potential antibacterial or antifungal activity.
Enzyme Inhibition: May interact with specific enzymes.
Materials Science: Potential use in polymer chemistry.
Pharmaceuticals: Scaffold for drug development.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly through covalent bonding or allosteric effects.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique due to its specific combination of functional groups, similar compounds include:
Eigenschaften
CAS-Nummer |
618880-30-1 |
|---|---|
Molekularformel |
C18H14Br3N5OS |
Molekulargewicht |
588.1 g/mol |
IUPAC-Name |
2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C18H14Br3N5OS/c1-2-7-26-17(14-5-3-4-6-22-14)24-25-18(26)28-10-15(27)23-16-12(20)8-11(19)9-13(16)21/h2-6,8-9H,1,7,10H2,(H,23,27) |
InChI-Schlüssel |
DQUWQGROJMQSHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)Br)Br)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011950.png)


![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011967.png)

![N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B12011973.png)
![(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12011992.png)

![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012000.png)
![(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12012002.png)

![N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12012011.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12012016.png)

